molecular formula C6H13Cl2NO B2414280 4-(Dimethylamino)butanoyl chloride hydrochloride CAS No. 98827-32-8

4-(Dimethylamino)butanoyl chloride hydrochloride

Cat. No.: B2414280
CAS No.: 98827-32-8
M. Wt: 186.08
InChI Key: BAVSOHJMQHHWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)butanoyl chloride hydrochloride is a chemical compound with the molecular formula C6H12ClNO·HCl. It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its role in peptide synthesis and as a pharmaceutical intermediate .

Properties

IUPAC Name

4-(dimethylamino)butanoyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVSOHJMQHHWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98827-32-8
Record name 4-(dimethylamino)butanoyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Amination and Chlorination

The foundational laboratory synthesis begins with the conversion of 4-bromobutanoyl chloride to its dimethylamino derivative. As detailed in WO2004066919A2, this involves a nucleophilic substitution reaction where dimethylamine displaces bromide under controlled conditions. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at −20°C to prevent premature hydrolysis.

Key Reaction Parameters:

  • Solvent: THF or dichloromethane (DCM)
  • Temperature: −20°C to 0°C
  • Molar Ratio: 1:1.2 (4-bromobutanoyl chloride to dimethylamine)

Post-amination, the intermediate 4-(dimethylamino)butanoic acid is isolated as the hydrochloride salt by treating the reaction mixture with gaseous HCl. Subsequent chlorination using thionyl chloride (SOCl₂) at reflux yields the target acid chloride.

Table 1: Laboratory-Scale Reaction Conditions and Yields

Step Reagents Solvent Temperature Yield (%)
Amination Dimethylamine THF −20°C 78–82
Hydrochloride Formation HCl (g) EtOH RT 95
Chlorination SOCl₂ DCM 60°C 88–90

Alternative Pathways via Silyl Protection

To enhance reaction efficiency, WO2004066919A2 describes a silyl-protection strategy. Trimethylsilyl (TMS) groups are introduced to stabilize reactive intermediates:

  • Silylation: But-2-enoic acid reacts with chlorotrimethylsilane to form trimethylsilyl crotonate.
  • Bromination: N-bromosuccinimide (NBS) brominates the α-position.
  • Amination: Dimethylamine substitutes the bromide, yielding 4-(dimethylamino)crotonic acid.
  • Chlorination: Thionyl chloride converts the acid to the acid chloride, isolated as the hydrochloride salt.

This method achieves higher regioselectivity (>95%) but requires additional purification steps to remove silyl byproducts.

Industrial-Scale Production Protocols

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost-effectiveness. Continuous flow reactors replace batch processes to minimize exothermic risks during chlorination. Key adaptations include:

  • Precision Temperature Control: Jacketed reactors maintain 50–55°C during SOCl₂ addition.
  • In-Line Quenching: Excess thionyl chloride is neutralized with sodium bicarbonate before phase separation.

Table 2: Industrial vs. Laboratory Method Comparison

Parameter Laboratory Industrial
Reactor Type Batch Continuous Flow
Throughput (kg/day) 0.5–2 50–100
Purity (%) 98–99 99.5–99.9
Solvent Recovery 70–80 95–98

Catalytic Enhancements

Lewis acids like aluminum chloride (AlCl₃) are employed catalytically (0.5–1 mol%) to accelerate chlorination. This reduces SOCl₂ stoichiometry from 2.5 equivalents to 1.8, lowering raw material costs by 18%.

Reaction Mechanism and Kinetic Analysis

Amination Kinetics

The amination step follows second-order kinetics, with rate constants (k) increasing linearly with dimethylamine concentration. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but risk side reactions.

Rate Law:
$$
\text{Rate} = k[\text{R-Br}][\text{NH(CH₃)₂}]
$$
Where $$ k = 0.024 \, \text{L·mol}^{-1}\cdot\text{s}^{-1} $$ at −20°C in THF.

Chlorination Thermodynamics

Chlorination with SOCl₂ is exothermic ($$ \Delta H = −58 \, \text{kJ/mol} $$) and proceeds via a two-step mechanism:

  • Acyloxysulfite Formation:
    $$
    \text{RCOOH} + \text{SOCl₂} \rightarrow \text{RCOOSOCl} + \text{HCl}
    $$
  • Acyl Chloride Liberation:
    $$
    \text{RCOOSOCl} \rightarrow \text{RCOCl} + \text{SO₂} \uparrow
    $$

Purification and Characterization

Recrystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/ethyl acetate (1:3 v/v), achieving ≥99.5% purity. Critical parameters include:

  • Cooling Rate: 0.5°C/min to prevent oiling out.
  • Seed Crystal Addition: Initiates controlled nucleation.

Table 3: Recrystallization Solvent Systems

Solvent Ratio (EtOAc:EtOH) Purity (%) Recovery (%)
3:1 99.7 85
2:1 99.2 92
1:1 98.5 95

Analytical Validation

  • FT-IR: $$ \nu(\text{C=O}) = 1785 \, \text{cm}^{-1} $$, $$ \nu(\text{N-H}) = 2700–2250 \, \text{cm}^{-1} $$.
  • ¹H NMR (DMSO-d₆): δ 3.05 (s, 6H, N(CH₃)₂), δ 2.45–2.70 (m, 4H, CH₂CH₂), δ 3.90 (t, 2H, COCl).

Comparative Methodological Analysis

Cost-Benefit Evaluation

Table 4: Economic Metrics for Key Methods

Method Raw Material Cost ($/kg) Energy Use (kWh/kg) Waste Generated (kg/kg)
Direct Amination 120 15 3.2
Silyl-Protected Route 185 22 1.8
Continuous Flow 95 8 0.9

The continuous flow method reduces waste by 72% compared to batch processes, justifying capital expenditure for scales >100 kg/year.

Environmental Impact

SOCl₂ usage contributes to 68% of the process’s E-factor (kg waste/kg product). Substituting SOCl₂ with PCl₅ increases yield marginally (2–3%) but doubles heavy metal waste.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)butanoyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce an amide, while reacting with an alcohol can produce an ester .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 4-(Dimethylamino)butanoyl chloride hydrochloride is in peptide synthesis. It acts as a coupling agent that facilitates the formation of stable amide bonds between amino acids, enabling efficient peptide assembly. This property is crucial for developing peptides for therapeutic purposes.

Pharmaceutical Intermediates

This compound serves as an important intermediate in synthesizing various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows it to participate in forming complex drug molecules, enhancing its utility in medicinal chemistry.

Organic Synthesis

In organic synthesis, this compound is utilized as a reagent in various chemical reactions, including acylation and alkylation processes. Its reactivity as an acyl chloride makes it suitable for introducing acyl functional groups into organic molecules.

Recent studies have explored the biological activities associated with this compound, indicating potential therapeutic applications:

Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting key signaling pathways related to cell proliferation.

CompoundIC50 (µM)Mechanism
Compound A15PARP-1 Inhibition
Compound B20EGFR Inhibition
This compoundTBDTBD

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria.

StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

Cancer Cell Line Studies

In vitro studies focusing on various cancer cell lines have demonstrated that derivatives of this compound lead to significant reductions in cell viability, supporting its potential as an anticancer agent.

Antimicrobial Efficacy

A comparative study highlighted the antimicrobial efficacy of alkaloid derivatives similar to this compound, showcasing potent inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)butanoyl chloride hydrochloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)butanoyl chloride hydrochloride is unique due to its combination of a dimethylamino group and an acyl chloride group, which provides a balance of reactivity and stability. This makes it particularly useful in peptide synthesis and as a pharmaceutical intermediate .

Biological Activity

4-(Dimethylamino)butanoyl chloride hydrochloride, also known by its CAS number 127527-22-4, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C6_6H14_{14}ClN\O
  • Molecular Weight : 149.62 g/mol
  • IUPAC Name : 4-(Dimethylamino)butanoyl chloride

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR), affecting DNA repair pathways and cell signaling processes.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects against certain cancer cell lines, inducing apoptosis and causing cell cycle arrest at the G2/M phase .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal properties, although specific data on this compound remains limited .

Anticancer Activity

A study exploring the anticancer properties of related compounds found that they could induce apoptosis in cancer cells. The cytotoxic activity was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

CompoundIC50 (µM)Mechanism
Compound A15PARP-1 Inhibition
Compound B20EGFR Inhibition
This compoundTBDTBD

Antimicrobial Activity

In a broader investigation of monomeric alkaloids, compounds structurally similar to this compound exhibited significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged widely depending on the specific substitutions on the piperidine ring .

StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

Case Studies

  • Cancer Cell Line Studies : In vitro studies on several cancer cell lines indicated that derivatives of the compound led to significant reductions in cell viability, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy : In a comparative study, alkaloid derivatives showed varying degrees of antimicrobial activity, with some exhibiting potent inhibition against common pathogens like E. coli and S. aureus .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(Dimethylamino)butanoyl chloride hydrochloride, and what reaction conditions are critical for high yield?

The synthesis typically involves reacting dimethylamine with butanoic acid derivatives under acidic conditions. A critical step is the formation of the hydrochloride salt by introducing hydrochloric acid (HCl) to stabilize the product. Key parameters include maintaining a pH < 2 to favor salt formation and controlling reaction temperatures between 0–5°C to prevent side reactions like oxidation or hydrolysis. Excess HCl is often used to ensure complete protonation of the dimethylamino group .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • NMR : The dimethylamino group (-N(CH₃)₂) shows a singlet at ~2.2 ppm (¹H) and ~40–45 ppm (¹³C). The acid chloride carbonyl (C=O) appears at ~170–175 ppm in ¹³C NMR.
  • IR : Strong absorption at ~1800 cm⁻¹ (C=O stretch of acid chloride) and ~1250 cm⁻¹ (C-Cl).
  • Mass Spectrometry : Molecular ion peaks at m/z 167.63 (M⁺ for the free base) and isotopic patterns consistent with chlorine .

Advanced: How can researchers optimize reaction conditions to minimize side product formation during synthesis?

Side products like hydrolyzed carboxylic acids or oxidized derivatives can be minimized by:

  • Strict moisture control : Use anhydrous solvents (e.g., dry THF) and inert atmospheres (N₂/Ar).
  • Low-temperature synthesis : Conduct reactions at 0–5°C to suppress thermal decomposition.
  • Reagent purity : Ensure dimethylamine is free of amines that could lead to unintended substitutions. Monitor reaction progress via TLC or in situ IR to terminate before side reactions dominate .

Advanced: What strategies resolve contradictions in spectral data when characterizing derivatives?

  • Multi-technique validation : Cross-verify NMR, IR, and mass spectrometry data to confirm functional groups.
  • Isotopic labeling : Use deuterated reagents to distinguish overlapping proton signals.
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values to validate structural assignments .

Basic: What role does this compound play in peptide synthesis, and how does its structure enhance nucleophilicity?

The dimethylamino group increases nucleophilicity by donating electron density to the adjacent carbonyl, activating it for acylation reactions. This makes it a key reagent for coupling amino acids or introducing tertiary amine functionalities into peptides. Its acid chloride group reacts efficiently with amine nucleophiles under mild conditions .

Advanced: What structural analogs improve drug bioavailability, and what synthetic challenges arise?

  • Enoyl chloride analogs (e.g., (E)-4-(dimethylamino)but-2-enoyl chloride) enhance reactivity but require strict temperature control to prevent isomerization.
  • Chiral derivatives : Introducing stereocenters (e.g., (S)-3-amino variants) improves target specificity but complicates purification due to diastereomer formation.
  • Trifluoromethyl-substituted analogs : Improve metabolic stability but demand specialized fluorination protocols .

Basic: What common chemical reactions involve this compound?

  • Acylation : Reacts with amines (e.g., amino acids) to form amides.
  • Nucleophilic substitution : The chloride can be displaced by alcohols or thiols.
  • Hydrolysis : Forms 4-(dimethylamino)butanoic acid in aqueous conditions, requiring anhydrous handling .

Advanced: How does the dimethylamino group influence reactivity compared to non-aminated butanoyl chlorides?

The dimethylamino group donates electron density via resonance, increasing the electrophilicity of the carbonyl carbon. This accelerates acylation reactions but also increases susceptibility to hydrolysis. Steric hindrance from the dimethyl group can reduce reactivity with bulky nucleophiles, necessitating optimized stoichiometry .

Basic: What safety considerations are critical for handling this compound?

  • Moisture sensitivity : Store under inert gas or desiccated conditions to prevent hydrolysis.
  • Corrosivity : Use glass or PTFE-lined containers; avoid metal contact.
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye exposure .

Advanced: What decomposition products form during prolonged storage, and how are they detected?

  • Hydrolysis : Forms 4-(dimethylamino)butanoic acid and HCl, detectable by TLC (Rf shift) or HPLC (retention time changes).
  • Oxidation : Produces nitroso derivatives under light; monitor via UV-Vis absorption at ~300 nm.
  • Analytical methods : Use Karl Fischer titration for moisture content and ion chromatography for chloride quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.